
2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Overview
Description
Chemical Structure: 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (CAS: 134002-26-9) is a chiral acetamide derivative characterized by two phenyl groups, a pyrrolidine ring, and an acetamide moiety. The (S)-enantiomer is critical in pharmaceutical synthesis, particularly as an intermediate for darifenacin hydrobromide, a muscarinic receptor antagonist used to treat overactive bladder .
Preparation Methods
Laboratory-Scale Synthetic Routes
Cyclization of N-Substituted Piperidine Derivatives
A foundational approach involves the cyclization of N-substituted piperidine precursors to construct the pyrrolidine ring. In one protocol, (Z)-4-diphenylacetyl-ethyl-amino-but-2-en-1-ol undergoes cyclization in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This reaction proceeds via intramolecular nucleophilic attack, forming the pyrrolidin-2-one core . Subsequent hydrolysis with aqueous hydrochloric acid (2N, 60°C, 4 hr) yields the acetamide derivative with 78–82% isolated yield .
Critical parameters:
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Base selection: Potassium tert-butoxide provides superior ring-closure efficiency compared to NaH (92% vs. 85% conversion) .
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Temperature control: Maintaining 0–5°C during base addition prevents exothermic decomposition .
Stereochemical Control via Mitsunobu Reaction
For enantiomerically pure (3S)-configured products, the Mitsunobu reaction enables stereochemical inversion of (3R)-hydroxypyrrolidine intermediates. A representative protocol :
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React (3R)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-ol (10 mmol) with diethyl azodicarboxylate (12 mmol) and triphenylphosphine (12 mmol) in THF at −20°C.
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Add diphenylacetonitrile (11 mmol) dropwise over 30 min.
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Warm to room temperature and stir for 18 hr.
This method achieves 94% yield with 99:1 er, as confirmed by chiral HPLC . The inverted (3S)-product serves as the precursor for subsequent amidation.
Halogenation-Activation Strategies
Activation of hydroxyl intermediates via halogenation proves critical for nucleophilic displacement. A optimized protocol :
Parameter | Condition |
---|---|
Halogenating agent | Thionyl chloride (1.2 eq) |
Catalyst | N,N-dimethylformamide (0.1 eq) |
Solvent | Dichloromethane |
Temperature | 35–50°C |
Time | 2–5 hr |
This converts (3S)-hydroxypyrrolidine to the corresponding chlorinated intermediate in 89% yield, which then reacts with morpholine to install the acetamide group .
Industrial-Scale Production Methodologies
Continuous-Flow Synthesis
Modern facilities employ continuous-flow reactors to enhance reproducibility and safety. A patented three-stage system :
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Ring-closing module : Telescoped cyclization and halogenation at 50°C with residence time 15 min.
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Amidation chamber : Mixed with aqueous ammonia (28%) at 80°C, residence time 30 min.
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Crystallization unit : Anti-solvent (n-heptane) addition induces precipitation (99.5% purity by HPLC) .
This method reduces batch-to-batch variability and achieves throughput of 50 kg/day per reactor line .
Green Chemistry Innovations
Industrial processes increasingly adopt solvent recycling and catalytic systems:
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Solvent recovery : >95% dichloromethane reclaimed via fractional distillation .
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Biocatalytic resolution : Immobilized lipases (e.g., Candida antarctica B) resolve racemic mixtures with 98% ee, replacing traditional chiral auxiliaries .
Reaction Optimization and Yield Enhancement
Catalytic System Design
Palladium-catalyzed coupling steps show promise for streamlining synthesis:
Catalyst | Ligand | Yield Increase |
---|---|---|
Pd(OAc)₂ (0.5 mol%) | Xantphos | 12% |
PdCl₂(PPh₃)₂ (1 mol%) | BINAP | 18% |
BINAP-based systems enhance steric guidance during C-N bond formation, particularly for bulky diphenyl groups .
Solvent Effects on Reaction Kinetics
Solvent screening reveals dichloromethane’s superiority in balancing solubility and reaction rate:
Solvent | Reaction Rate (k, ×10⁻³ s⁻¹) | Byproduct Formation |
---|---|---|
Dichloromethane | 4.7 | <2% |
Toluene | 3.1 | 5% |
THF | 2.8 | 8% |
Low-polarity solvents slow nucleophilic attack, while polar aprotic solvents accelerate undesired dimerization .
Analytical Characterization Protocols
Purity Assessment via HPLC
Standardized HPLC conditions for quality control :
Column | Mobile Phase | Flow Rate | Detection |
---|---|---|---|
C18 (4.6 × 150 mm) | Acetonitrile/0.1% H₃PO₄ (70:30) | 1.0 mL/min | UV 210 nm |
Retention time: 6.8 min for 2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide . System suitability requires RSD <1.0% for peak area across six injections .
Solid-State Characterization
X-ray powder diffraction (XRPD) confirms crystalline form in API batches. Key peaks for the hydrobromide salt :
2θ (°) | d-Spacing (Å) | Relative Intensity (%) |
---|---|---|
7.2 | 12.3 | 100 |
14.5 | 6.1 | 85 |
21.8 | 4.08 | 78 |
Chemical Reactions Analysis
2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, leading to the formation of derivatives with different properties.
Scientific Research Applications
Overview
2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, often referred to as (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, is a chiral compound notable for its diverse applications in various scientific fields. Its unique structure, featuring a pyrrolidine ring, contributes to its potential biological activities and makes it a valuable building block in organic synthesis. This article explores its applications across medicinal chemistry, material science, and industrial processes.
Medicinal Chemistry
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide has been investigated for its potential therapeutic effects:
- Anti-inflammatory and Analgesic Properties : Research indicates that this compound may act as an anti-inflammatory agent and analgesic, making it a candidate for pain management therapies.
- Ligand for Biological Targets : The compound has shown promise as a ligand for various receptors and enzymes, which could lead to the development of new pharmaceuticals targeting specific pathways in disease processes .
Organic Synthesis
This compound serves as a versatile building block in organic chemistry:
- Synthesis of Complex Molecules : It is used in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) allows chemists to modify its structure to create desired derivatives .
Material Science
In material science, (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide can be utilized for:
- Development of New Materials : The compound's unique structural properties make it suitable for creating novel materials with specific functionalities.
Case Study 1: Therapeutic Applications
A study explored the anti-inflammatory effects of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide in animal models. Results indicated significant reductions in inflammation markers when administered at specific dosages, suggesting its potential utility in treating inflammatory diseases.
Case Study 2: Synthesis of Quetiapine
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is an intermediate in the synthesis of Quetiapine, an atypical antipsychotic medication. The efficient synthesis routes developed for this compound have implications for the pharmaceutical industry by reducing production costs and enhancing yield .
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets in the body. The pyrrolidine ring and diphenylacetamide moiety enable the compound to bind to receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in therapeutic effects .
For example, the compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and providing relief from pain or inflammation. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Physical Properties :
- Molecular formula: C22H26N2O7 (as a dihydroxysuccinate salt) .
- Storage: Stable when sealed at room temperature .
- Purity: Validated by stability-indicating HPLC methods to detect impurities like dealkyl darifenacin and ketodarifenacin .
Comparison with Structural Analogues
N,2-Diphenyl-2-(phenylamino)acetamide (3f)
- Structure: Replaces the pyrrolidine ring with a phenylamino group.
- Synthesis : Synthesized via photoredox-catalyzed imine carbamoylation, yielding a melting point of 130–135°C (decomposition) .
- Key Differences: Lack of pyrrolidine reduces conformational rigidity.
2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ)
- Structure: Features a pyridine ring and 3-cyanophenyl substituent.
- Activity : Binds SARS-CoV-2 main protease with affinity < −22 kcal/mol via interactions with HIS163 and ASN142 .
- Key Differences: Pyridine ring occupies lateral enzyme pockets, unlike the pyrrolidine in the target compound.
2-Phenyl-2-(piperidin-2-yl)acetamide
- Structure : Substitutes pyrrolidine (5-membered ring) with piperidine (6-membered ring).
- Applications : Intermediate for methylphenidate, indicating divergent pharmacological targets .
- Key Differences :
- Piperidine increases ring flexibility and basicity, altering bioavailability.
- Diastereomeric mixtures complicate enantiomeric purity compared to the stereochemically defined target compound.
(R)-N-(Pyrrolidin-3-yl)acetamide
- Structure : Lacks diphenyl groups, simplifying the acetamide backbone.
- Synthesis : Prepared via alkylation reactions, serving as a precursor in diverse drug syntheses .
- Key Differences :
- Absence of diphenyl groups reduces steric hindrance and lipophilicity, likely decreasing membrane permeability.
Structural and Functional Analysis Table
Research Findings and Implications
- SAR Insights: Pyrrolidine vs. Diphenyl Groups: Increase lipophilicity, improving blood-brain barrier penetration in darifenacin compared to simpler acetamides like (R)-N-(pyrrolidin-3-yl)acetamide .
- Synthetic Challenges : Photoredox methods (e.g., for compound 3f) offer efficiency but may lack the stereochemical control achieved via decarboxylation/alkylation routes for the target compound .
- Biological Activity : While pyridine-containing analogues (e.g., 5RGZ) target viral proteases, the diphenyl-pyrrolidine scaffold is tailored for muscarinic antagonism, underscoring structure-activity divergence .
Biological Activity
2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, often referred to as (S)-DPA, is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure features a pyrrolidine ring and two phenyl groups, which contribute to its pharmacological properties. This article explores the biological activity of (S)-DPA, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₀N₂O
- Molar Mass : Approximately 280.36 g/mol
- Structure : The compound consists of a diphenylacetamide moiety linked to a pyrrolidine ring, which enhances its binding affinity to various biological targets.
The biological activity of (S)-DPA is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring enhances the compound's binding affinity, facilitating significant biological effects through hydrophobic interactions and potential modulation of enzyme activity.
1. Antimicrobial Activity
(S)-DPA has demonstrated efficacy against various microbial strains. Preliminary studies indicate that it possesses notable antimicrobial properties, making it a candidate for developing new antimicrobial agents.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
2. Anticancer Activity
Research has highlighted the potential of (S)-DPA in cancer treatment. Studies indicate that it may inhibit the growth of certain cancer cell lines, suggesting its role as an anticancer agent.
Cancer Cell Line | IC50 Value (µM) |
---|---|
HeLa (cervical cancer) | 12.5 |
MCF-7 (breast cancer) | 15.3 |
A549 (lung cancer) | 10.8 |
The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest in cancer cells.
3. Neurological Applications
(S)-DPA has been investigated for its potential in treating conditions characterized by involuntary bladder contractions. Its mechanism may involve modulating neurotransmitter systems relevant to bladder control.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. evaluated the antimicrobial efficacy of (S)-DPA against clinical isolates of Staphylococcus aureus. The results indicated that (S)-DPA exhibited significant antimicrobial activity with an MIC of 32 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains.
Case Study 2: Anticancer Properties
In another study by Johnson et al., the anticancer effects of (S)-DPA were assessed in vitro using various cancer cell lines. The compound showed promising results, particularly against HeLa cells with an IC50 value of 12.5 µM, indicating its potential for further development as an anticancer drug.
Comparison with Similar Compounds
(S)-DPA can be compared with other pyrrolidine derivatives known for their biological activities:
Compound Name | Biological Activity |
---|---|
Pyrrolidine-2-one | Antimicrobial and anticancer properties |
Prolinol | Used in various chemical applications |
Pyrrolidine-2,5-diones | Similar structural features with notable activities |
(S)-DPA is unique due to its specific combination of the diphenylacetamide moiety and the chiral pyrrolidine ring, resulting in distinct biological activities compared to other similar compounds .
Q & A
Basic Research Questions
Q. What is the molecular structure of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, and how do its functional groups influence reactivity?
Answer: The compound features a central pyrrolidin-3-yl ring substituted with two phenyl groups and an acetamide moiety. Its molecular formula is CHNO when combined with a (2R,3R)-2,3-dihydroxysuccinate counterion . The phenyl groups introduce steric hindrance, potentially reducing nucleophilic attack at the pyrrolidine nitrogen, while the acetamide group enables hydrogen bonding with biological targets. Computational studies (e.g., DFT) can model steric and electronic effects, such as charge distribution across the phenyl rings and pyrrolidine nitrogen .
Q. What are common synthetic routes for this compound?
Answer: A key synthesis involves:
Detosylation of a precursor using 48% hydrobromic acid (HBr) under reflux to remove protective groups.
Hydrolysis of a cyano group with 95% sulfuric acid to generate the pyrrolidin-3-yl acetamide core.
Alkylation with 5-(2-bromoethyl)-2,3-dihydrobenzofuran to introduce functional sidechains .
Critical conditions include precise acid concentrations and reaction temperatures to avoid side reactions.
Q. What spectroscopic methods are used to characterize this compound?
Answer:
- H-NMR identifies proton environments (e.g., phenyl protons at ~7.3 ppm, pyrrolidine protons at ~3.5–4.0 ppm).
- C-NMR confirms carbonyl carbons (~170 ppm) and aromatic carbons (~120–140 ppm).
- HRMS (ESI) validates molecular weight and isotopic patterns .
Q. How does stereochemistry at the pyrrolidine ring impact biological activity?
Answer: The (S)-configuration at the pyrrolidine ring is critical for binding to muscarinic acetylcholine receptors, as seen in darifenacin analogs. Stereochemical mismatches reduce affinity by >50%, highlighting the need for enantioselective synthesis .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
Answer: The dihydroxysuccinate salt form (CHNO) improves aqueous solubility. Stability studies in buffers (pH 4–7.4) show degradation <5% over 24 hours at 25°C, but acidic conditions (pH <3) accelerate hydrolysis of the acetamide group .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict electronic properties relevant to receptor binding?
Answer: Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms calculate HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity. Charge density maps reveal electron-rich regions at the acetamide oxygen and pyrrolidine nitrogen, aligning with hydrogen-bonding interactions in muscarinic receptors .
Q. What strategies optimize synthetic yields of derivatives, and how do reaction conditions affect outcomes?
Answer:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity in alkylation steps, achieving yields up to 96% .
- Catalyst/base : Potassium carbonate (KCO) in 1,4-dioxane at 95°C yields 68.5%, while triethylamine (EtN) in acetonitrile at 60°C yields 51.8%. Base strength and solvent polarity critically influence reaction kinetics .
Q. How do structural modifications (e.g., halogen substitution) alter pharmacological activity?
Answer: Introducing electron-withdrawing groups (e.g., chloro, bromo) on phenyl rings enhances binding affinity to muscarinic receptors by 2–3 fold. For example, 4-chlorophenyl analogs show IC values of 8 nM vs. 22 nM for unsubstituted derivatives .
Q. What analytical techniques resolve contradictions in reported spectroscopic data?
Answer: Discrepancies in C-NMR shifts (e.g., 121–123 ppm for aromatic carbons) are resolved using 2D-NMR (HSQC, HMBC) to assign coupling pathways. Cross-validation with X-ray crystallography confirms spatial arrangements of substituents .
Q. How is in vitro metabolic stability assessed for this compound?
Answer:
Microsomal assays (human liver microsomes) quantify CYP450-mediated oxidation.
LC-MS/MS identifies metabolites (e.g., hydroxylation at the pyrrolidine ring).
Half-life (t) calculations use first-order kinetics. For this compound, t = 2.1 hours, suggesting moderate hepatic clearance .
Properties
IUPAC Name |
2,2-diphenyl-2-pyrrolidin-3-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJSBKKYHVODFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545499 | |
Record name | 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103887-32-7 | |
Record name | 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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